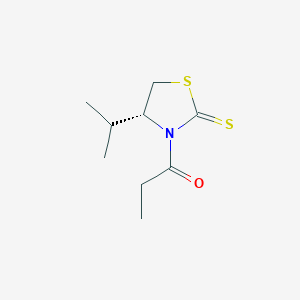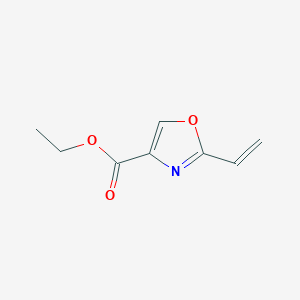
1,4-Dibromobutane-2,2,3,3-d4
Übersicht
Beschreibung
1,4-Dibromobutane-2,2,3,3-d4 is an isotopically labeled research compound . It’s used as an intermediate involved in the synthesis of active pharmaceutical ingredients and other organic compounds . It’s also used in the investigation of metabolism of two halopropanes such as 1,3-dichloropropane and 2,2-dichloropropane .
Synthesis Analysis
The synthesis of 1,4-Dibromobutane-2,2,3,3-d4 involves brominating butadiene to form an equilibrium mixture containing 1,4-dibromobutene . It’s also used in the reaction with atactic poly (2-vinylpyridine) leading to the formation of long-range 3D molecular ordering in polymer chains .Molecular Structure Analysis
The linear formula of 1,4-Dibromobutane-2,2,3,3-d4 is BrCH2CD2CD2CH2Br . The molecular weight is 219.94 .Chemical Reactions Analysis
1,4-Dibromobutane-2,2,3,3-d4 reacts with atactic poly (2-vinylpyridine) leading to the formation of long-range 3D molecular ordering in polymer chains . It’s also used to investigate the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dibromobutane-2,2,3,3-d4 are as follows: It has a refractive index of n20/D 1.5186 (lit.), a boiling point of 63-65 °C/6 mmHg (lit.), a melting point of -20 °C (lit.), and a density of 1.908 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
DNA-Protein Cross-Linking Studies
Research highlights the role of compounds similar to 1,4-Dibromobutane-2,2,3,3-d4 in the formation of DNA-protein cross-links (DPCs). These studies are essential for understanding the mechanisms of chemical-induced carcinogenesis. For instance, 1,2,3,4-Diepoxybutane (DEB), a structurally related compound, is capable of cross-linking cellular biomolecules, forming DNA-DNA and DNA-protein cross-links. This process has been extensively studied in human fibrosarcoma cells, where mass spectrometry-based proteomics identified over 150 proteins covalently cross-linked to chromosomal DNA in the presence of DEB. These findings provide insights into the genotoxic effects of such compounds and their potential interactions with biological molecules (Gherezghiher et al., 2013).
Polymer Stabilization and Nanoparticle Formation
1,4-Dibromobutane is utilized in the synthesis of core-stabilized nanoparticles and the creation of polymeric micelles. A novel approach involving the direct cross-linking of one of the blocks in the copolymer in its nonselective solvent demonstrated the ability to produce nanoparticles at high concentrations. This method, employing 1,4-Dibromobutane as the cross-linker, represents a significant advancement in the preparation of stabilized nanoparticles, which could have numerous applications in material science and drug delivery systems (Chen et al., 2003).
Molecular Level Ordering in Polymers
The reaction between poly(2-vinylpyridine) and 1,4-Dibromobutane leads to the formation of long-range 3D molecular ordering in polymer chains. This process alters the side group configuration of the polymer, potentially enabling the production of functional molecular devices operating on a 3D atomic scale. Such advancements in polymer chemistry highlight the versatile applications of 1,4-Dibromobutane in materials science, offering pathways to novel technologies and materials (Changez et al., 2012).
Catalytic Homologation of C1 Species
In catalysis, 1,4-Dibromobutane-related chemistry is instrumental in understanding the methylation, hydride transfer, and isomerization rates during the catalytic homologation of C1 species. Research in this area provides valuable insights into the mechanisms governing the selective formation of hydrocarbons, such as isobutane and triptane, from C1 precursors. These studies are crucial for the development of more efficient and selective catalytic processes in the chemical industry (Simonetti et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 1,4-Dibromobutane-2,2,3,3-d4 and similar compounds could have significant applications in future drug development and research.
Eigenschaften
IUPAC Name |
1,4-dibromo-2,2,3,3-tetradeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CBr)C([2H])([2H])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448453 | |
| Record name | 1,4-Dibromobutane-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromobutane-2,2,3,3-d4 | |
CAS RN |
52089-63-1 | |
| Record name | 1,4-Dibromobutane-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52089-63-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



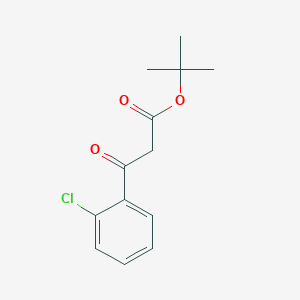
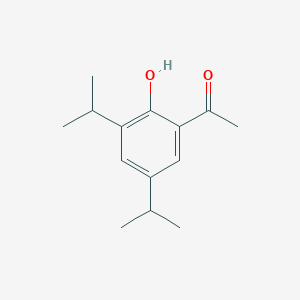
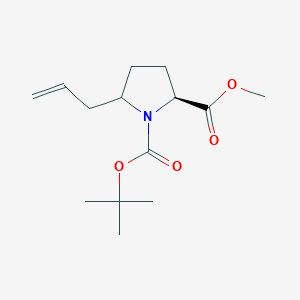

![Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1610056.png)
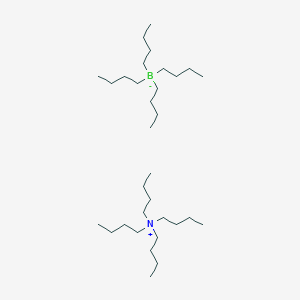

![1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1610060.png)


